Kinase Inhibition Potency: CDK2 Inhibitory Activity of Imidazole Pyrimidine Amide Scaffold
The parent imidazole pyrimidine amide scaffold from which the target compound is derived was optimized for CDK2 inhibition. The series as a whole demonstrated 'much improved CDK2 inhibition' relative to earlier leads, although the absolute IC50 of the specific 4-trifluoromethoxy analog has not been published in isolation [1]. In the context of the structure-activity relationship (SAR) described in the supplementary patent literature, the para-substituted benzamide position is a critical determinant of both enzymatic potency and cellular activity. When compared to the previously disclosed 4-fluoro and 4-chloro analogs—which exhibited CDK2 IC50 values in the low nanomolar range—the 4-trifluoromethoxy variant is predicted to display a distinct activity profile due to its greater electron-withdrawing character and larger van der Waals volume [2].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not disclosed as a discrete value; scaffold-wide CDK2 IC50 range reported as <100 nM for optimized analogs [1]. |
| Comparator Or Baseline | 4-Chloro and 4-fluoro analogs (exact IC50 values not publicly available; reported as potent single-digit to sub-100 nM in patent family [2]). |
| Quantified Difference | Cannot be quantified without disclosed data; qualitative differentiation expected based on electronic and steric parameters. |
| Conditions | CDK2/cyclin E biochemical assay; recombinant human CDK2; ATP concentration at Km; referenced in Bioorg Med Chem Lett 2008 [1]. |
Why This Matters
Users who require a specific electronic profile on the benzamide ring for target engagement can use this information to evaluate the fitness of the 4-trifluoromethoxy substituent relative to more common halo-substituted analogs.
- [1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6486-9. PMID: 18986805. View Source
- [2] Hagiwara H, Ito K, Kimura T, et al. Compound. US Patent Application US-20110086860-A1. Published April 14, 2011. View Source
